![molecular formula C4H4Cl2O B3193247 1,4-Dichlorobut-3-en-2-one CAS No. 69711-44-0](/img/structure/B3193247.png)
1,4-Dichlorobut-3-en-2-one
Overview
Description
1,4-Dichlorobut-3-en-2-one is a chemical compound with the molecular formula C4H4Cl2O and a molecular weight of 138.98 . It is also known by its IUPAC name (3E)-1,4-dichloro-3-buten-2-one .
Synthesis Analysis
The synthesis of 1,4-Dichlorobut-3-en-2-one involves several steps. The reaction of 1,4-dichlorobut-2-yne 1 with a stoichiometric amount of di-sec-alkylborane 2, prepared by the hydroboration of a sterically hindered internal alkene with BH3 in tetrahydrofuran (THF), gives (Z)-(1,4-dichlorobut-2-en-2-yl)di-sec-alkylborane 3 stereospecifically .Molecular Structure Analysis
The molecular structure of 1,4-Dichlorobut-3-en-2-one can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
1,4-Dichlorobut-3-en-2-one is an intermediate in the industrial production of chloroprene . The first step in the production of chloroprene is the liquid- or vapour-phase chlorination of butadiene to a mixture of 3,4-dichlorobut-1-Scientific Research Applications
Photocatalytic Oxidation
1,4-Dichlorobut-3-en-2-one has been studied in the context of gas-phase photocatalysis, particularly using TiO2 and WO3/TiO2 supported on SiO2. This compound demonstrates efficient oxidation over these catalysts, albeit with low rates of CO2 formation. The research suggests that the catalysts may deactivate over time due to the formation of aldol condensation products of chloracetaldehyde, which is a predominant intermediate observed in this process (Hamill et al., 2001).
Organic Synthesis
The compound plays a role in organic synthesis, such as in the lithiation of 1,4-dichlorobut-2-enes and 3,4-dichlorobut-1-ene and their reaction with electrophiles. This process yields 1,4- and 1,2-disubstituted compounds, demonstrating its utility in producing various organic derivatives (Guijarro & Yus, 1994).
Development of Functionalized Conjugated Compounds
Research also shows the utilization of 1,4-Dichlorobut-3-en-2-one in developing functionalized conjugated 1,3-enynes and 1,3-dienes. This involves the preparation of derivatives from 1,4-dichloro-2-butyne and corresponding N-heteroarenes, indicating its role in creating specialized organic compounds (Zhang, Wu, & Chen, 2007).
Chalcogenation Processes
The compound is involved in chalcogenation processes. For instance, the electron-donor effect of the methyl group in 1,3-dichlorobut-2-ene hampers allylic rearrangement in primary monochalcogenation products. This research suggests potential applications in developing bis(phenylsulfanyl)butenes and exploring mechanisms for the formation of these isolated compounds (Levanova et al., 2018).
Synthesis of Highly Unsaturated Organic Sulfur Compounds
The synthesis of highly unsaturated organic sulfur compounds from 1,4-Dichlorobut-3-en-2-one has been achieved. This synthesis process results in a mixture of cyclic and linear products, signifying its role in the formation of diverse organic sulfur compounds (Nikonova et al., 2019).
Mechanism of Action
Target of Action
It’s known that dichlorobutenes are often used as intermediates in the industrial production of other compounds .
Mode of Action
This reaction involves several consecutive stages, including the nucleophilic substitution of the chlorine atom on the sp3 -carbon atom by a sulfur atom (S N 2 mechanism) to form a monosubstitution product . It’s possible that 1,4-Dichlorobut-3-en-2-one may have a similar interaction with its targets.
Biochemical Pathways
Dichlorobutenes can participate in reactions involving nucleophilic substitution and dehydrochlorination .
Result of Action
As an intermediate in chemical synthesis, its primary role is likely to react with other compounds to form new products .
Action Environment
The action of 1,4-Dichlorobut-3-en-2-one can be influenced by various environmental factors. For instance, in a gas-phase photocatalysis study, 1,4-dichlorobut-2-enes were found to oxidize efficiently over catalysts . The efficiency and stability of the compound’s action may also depend on factors such as temperature, pH, and the presence of other chemicals in the environment.
properties
IUPAC Name |
(E)-1,4-dichlorobut-3-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O/c5-2-1-4(7)3-6/h1-2H,3H2/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDIJTIPFVXOED-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C=CCl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)/C=C/Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichlorobut-3-en-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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